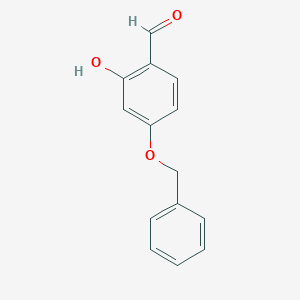

4-(Benzyloxy)-2-hydroxybenzaldehyde

概要

説明

4-(Benzyloxy)-2-hydroxybenzaldehyde, also known as 4-benzyloxybenzaldehyde, is a benzyloxy derivative of hydroxybenzaldehyde. It is used in the synthesis of various compounds, such as drugs and dyes. It has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.

科学的研究の応用

1. Use in Solid Phase Organic Synthesis

4-(Benzyloxy)-2-hydroxybenzaldehyde has been explored in the context of solid phase organic synthesis. Specifically, it has been used as a linker in the synthesis of secondary amides. This process involves reductive amination and subsequent derivatization to yield ureas, sulfonamides, aryl amides, and alkyl amides (Swayze, 1997).

2. Role in the Formation of Bromo-hydroxybenzaldehyde Compounds

Research has demonstrated that 4-(Benzyloxy)-2-hydroxybenzaldehyde can be involved in the formation of bromo-hydroxybenzaldehyde compounds. This has implications in various chemical syntheses, particularly in the formation of complex organic molecules (Otterlo et al., 2004).

3. Catalysis in Benzylic C(sp3)–H Oxyfunctionalization

The compound has been used in catalysis for benzylic C(sp3)–H oxyfunctionalization. This process is significant for transforming certain phenolic compounds into aromatic carbonyl compounds, showcasing its utility in pharmaceutical and practical applications (Jiang et al., 2014).

4. Biosynthesis Applications

4-(Benzyloxy)-2-hydroxybenzaldehyde is also relevant in biosynthesis. It has been used as a precursor in the enzymatic synthesis of organic compounds like 4-hydroxy benzylideneacetone, demonstrating its potential in biotechnological applications (Zhu et al., 2022).

5. Synthesis of Derivative Compounds

Additionally, this chemical has been involved in the synthesis of derivative compounds, like 4-benzyloxy-2-methoxybenzaldehyde. This shows its versatility in chemical synthesis and the creation of various chemical derivatives (Yong-zhong, 2011).

6. Contribution to Neolignan Synthesis

It has played a role in the total synthesis of neolignans, such as americanin A and isoamericanin A. This involves complex chemical reactions and highlights its importance in the synthesis of bioactive compounds (Tanaka et al., 1987).

7. Oxidation Processes

The compound is also significant in oxidation processes. For instance, it has been used in the selective oxidation of phenols to hydroxybenzaldehydes, showcasing its role in the transformation of organic molecules (Takaki et al., 2002).

作用機序

Target of Action

4-(Benzyloxy)-2-hydroxybenzaldehyde, also known as Monobenzone, is primarily targeted towards the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . The activation of PPARα has been shown to ameliorate inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .

Mode of Action

It is proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

The compound’s interaction with its target leads to changes in the biochemical pathways related to melanin production and excretion . The increase in melanin excretion from melanocytes is thought to be responsible for the depigmenting effect of the drug in humans .

Pharmacokinetics

The pharmacokinetics of 4-(Benzyloxy)-2-hydroxybenzaldehyde is complex. . The in vivo pharmacokinetics of the compound were examined in rats after intravenous and oral dosing. Failure to detect the compound in circulation after oral administration of a 10 mg/kg dose in rats was consistent with the lack of an insulinotropic effect of orally administered compound in this species .

Result of Action

The primary result of the action of 4-(Benzyloxy)-2-hydroxybenzaldehyde is the depigmentation of the skin. It exerts a depigmenting effect on the skin of mammals by increasing the excretion of melanin from the melanocytes . It may also cause destruction of melanocytes and permanent depigmentation .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-2-hydroxybenzaldehyde can be influenced by various environmental factors. These include soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety . .

特性

IUPAC Name |

2-hydroxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLKEDBYDOCGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

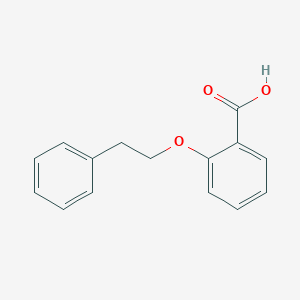

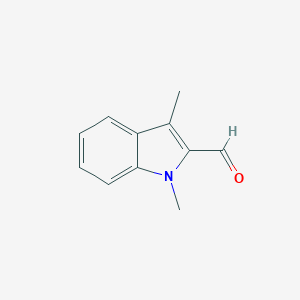

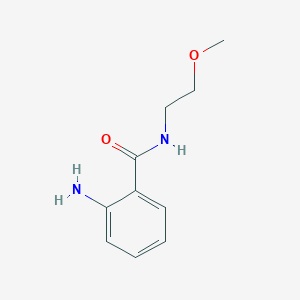

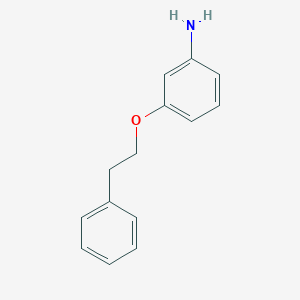

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340061 | |

| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52085-14-0 | |

| Record name | 2-Hydroxy-4-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

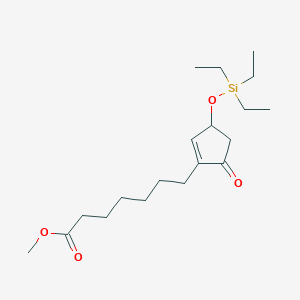

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-(Benzyloxy)-2-hydroxybenzaldehyde utilized in synthetic chemistry?

A: 4-(Benzyloxy)-2-hydroxybenzaldehyde serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both aldehyde and phenolic hydroxyl groups, allowing for diverse chemical transformations. One notable application is its use in synthesizing benzofuran derivatives. For instance, reacting 4-(Benzyloxy)-2-hydroxybenzaldehyde with ethyl bromomalonate leads to the formation of 2,2-dicarbethoxy-3-hydroxy-6-benzyloxycoumaran []. This intermediate can be further modified to access a range of benzofuran-based compounds with potential biological activities.

Q2: Can you elaborate on the structural characteristics of compounds derived from 4-(Benzyloxy)-2-hydroxybenzaldehyde?

A: 4-(Benzyloxy)-2-hydroxybenzaldehyde readily forms Schiff base compounds when reacted with amines [, ]. The resulting structures often exhibit intramolecular hydrogen bonding, influencing their stability and potential biological activity. For instance, reacting the aldehyde with 2-amino-4-chlorophenol yields a compound with an O—H⋯O hydrogen bond, creating an S(6) ring motif []. In contrast, reacting with 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine forms a compound with a charge-assisted N+—H⋯O− hydrogen bond within the S(6) ring motif []. These subtle structural differences arising from the choice of amine can significantly impact the compound's properties and potential applications.

Q3: Has 4-(Benzyloxy)-2-hydroxybenzaldehyde been explored for its biological activities?

A: Yes, research indicates that transition metal complexes derived from Schiff base ligands of 4-(Benzyloxy)-2-hydroxybenzaldehyde exhibit in vitro antioxidant and antimicrobial activities []. While the specific mechanisms of action haven't been fully elucidated in the available research, the presence of transition metals within the complex likely plays a role in their observed biological activities. Further investigation into these complexes could unveil their potential as therapeutic agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)

![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)